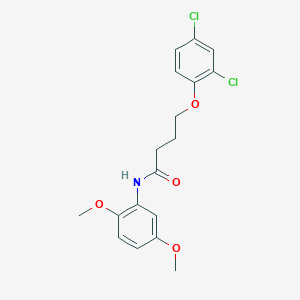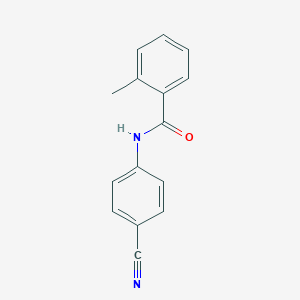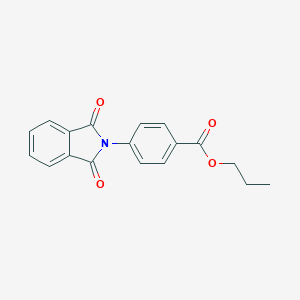![molecular formula C18H16N2O4 B325572 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione CAS No. 5664-00-6](/img/structure/B325572.png)
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
準備方法
The synthesis of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and applications.
Phthalimide derivatives: These compounds have a similar isoindole core structure and are used in various chemical and biological applications.
Indole derivatives: Indole derivatives have a similar bicyclic structure and are known for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
特性
CAS番号 |
5664-00-6 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-11(13-9-8-12(23-2)10-16(13)24-3)19-20-17(21)14-6-4-5-7-15(14)18(20)22/h4-10H,1-3H3/b19-11+ |
InChIキー |
FGEJDKATKWQKAK-YBFXNURJSA-N |
SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
異性体SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=C(C=C(C=C3)OC)OC |
正規SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[2-(3-chlorobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B325490.png)
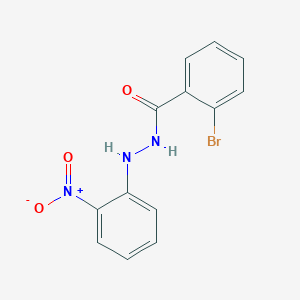
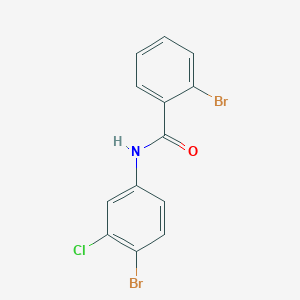
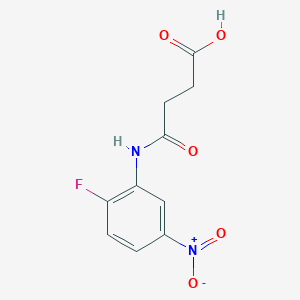

![5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B325499.png)
![5-(3,4-Dimethoxyphenyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B325500.png)
![5-(3,4-DIMETHOXYPHENYL)-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B325501.png)
![4-{3-[(3-Chloroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B325503.png)
![4-{[1,1'-BIPHENYL]-4-YLFORMOHYDRAZIDO}-4-OXOBUTANOIC ACID](/img/structure/B325506.png)

